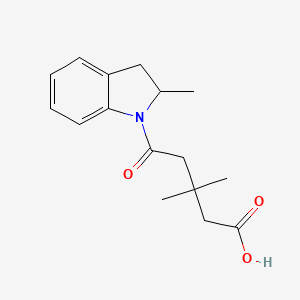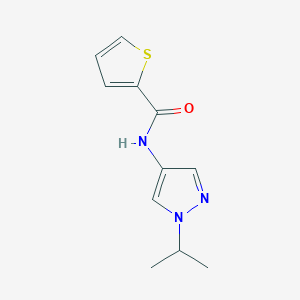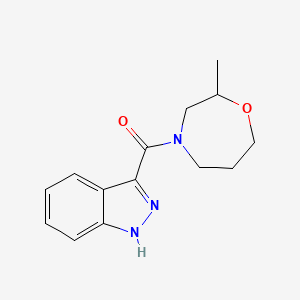![molecular formula C13H18N2O3 B7568817 3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B7568817.png)
3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as alpha-keto acids and has been shown to have a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to have activity against a number of different targets, including kinases and proteases.
Biochemical and Physiological Effects:
3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid has been shown to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune response. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid in lab experiments is its relatively low cost and ease of synthesis. However, it can be difficult to work with due to its low solubility in water and other common solvents. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid. One area of interest is the development of more effective synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand its mechanism of action and how it interacts with various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid involves the reaction of pyridine-4-carboxaldehyde with methylamine and acetoacetic acid in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid has been used in a number of scientific research applications, including studies of its mechanism of action and its effects on various biochemical and physiological processes. It has been shown to have potential applications in the treatment of a number of diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(8-13(17)18)7-12(16)15(2)9-11-3-5-14-6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEKAQYGVICSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)CC1=CC=NC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)







![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7568826.png)

![(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568832.png)
![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)